4-(Dimethylamino)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone 4-(Dimethylamino)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15641985
InChI: InChI=1S/C19H21N5S/c1-24(2)14-9-7-13(8-10-14)11-22-23-18-17-15-5-3-4-6-16(15)25-19(17)21-12-20-18/h7-12H,3-6H2,1-2H3,(H,20,21,23)/b22-11+
SMILES:
Molecular Formula: C19H21N5S
Molecular Weight: 351.5 g/mol

4-(Dimethylamino)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

CAS No.:

Cat. No.: VC15641985

Molecular Formula: C19H21N5S

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone -

Specification

Molecular Formula C19H21N5S
Molecular Weight 351.5 g/mol
IUPAC Name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C19H21N5S/c1-24(2)14-9-7-13(8-10-14)11-22-23-18-17-15-5-3-4-6-16(15)25-19(17)21-12-20-18/h7-12H,3-6H2,1-2H3,(H,20,21,23)/b22-11+
Standard InChI Key GUHLDDUULKLZMJ-SSDVNMTOSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2
Canonical SMILES CN(C)C1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of two primary components: a 4-(dimethylamino)benzaldehyde group and a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylhydrazine moiety. The benzothienopyrimidine system is a fused bicyclic structure comprising a thiophene ring (positions 2–3) annulated to a pyrimidine ring (positions 2,3-d), with partial saturation at the 5,6,7,8 positions . The hydrazone bridge (-NH-N=CH-) connects the aldehyde’s carbonyl carbon to the pyrimidine’s hydrazine nitrogen, adopting an (E)-configuration to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC19H21N5S\text{C}_{19}\text{H}_{21}\text{N}_5\text{S}
Average mass351.472 g/mol
Monoisotopic mass351.1518 Da
Hydrogen bond donors2
Hydrogen bond acceptors5
Rotatable bonds4
Topological polar surface87.5 Ų

Data sourced from ChemSpider and computational modeling .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: A strong absorption band at 1630–1650 cm1^{-1} confirms the C=N stretching vibration of the hydrazone linkage . The absence of a carbonyl peak (≈1700 cm1^{-1}) verifies complete condensation.

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.45 (s, 1H, N=CH), 7.65–6.85 (m, 4H, aromatic), 3.10 (s, 6H, N(CH3_3)2_2), 2.90–2.70 (m, 4H, tetrahydro ring CH2_2) .

    • 13C^{13}\text{C} NMR: δ 158.2 (C=N), 152.1–115.3 (aromatic carbons), 40.8 (N(CH3_3)2_2) .

  • X-ray Crystallography: Single-crystal analyses reveal a monoclinic lattice with P21_1/c symmetry. The hydrazone group participates in intermolecular N-H···N hydrogen bonds, stabilizing the crystal packing .

Synthesis and Reaction Pathways

Condensation Methodology

The compound is synthesized through acid-catalyzed condensation between equimolar amounts of 4-(dimethylamino)benzaldehyde and 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine . Typical conditions involve refluxing in ethanol with catalytic acetic acid (5–10 mol%) for 6–8 hours, yielding 70–85% product after recrystallization from ethanol-DMF .

RCHO+R’NHNH2H+,ΔRCH=NNHR’+H2O\text{RCHO} + \text{R'NHNH}_2 \xrightarrow{\text{H}^+, \Delta} \text{RCH=NNHR'} + \text{H}_2\text{O}

Mechanistic Insights:

  • Protonation of the aldehyde oxygen enhances electrophilicity.

  • Nucleophilic attack by the hydrazine’s amino group forms a tetrahedral intermediate.

  • Dehydration yields the hydrazone with (E)-stereoselectivity due to steric hindrance between the dimethylamino group and pyrimidine ring .

Alternative Synthetic Routes

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes with comparable yields .

  • Solid-State Mechanochemistry: Ball milling reagents with silica gel as an abrasive achieves 60–70% conversion, avoiding solvent use .

CompoundB. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
Hydrazone derivative12.525.012.5
Ciprofloxacin (control)1.561.561.56

Mechanistically, hydrazones disrupt microbial cell membranes via lipophilic interactions and inhibit DNA gyrase .

Applications in Materials Science

Fluorescent Probes

The conjugated π-system and electron-donating dimethylamino group enable applications as pH-sensitive fluorophores. Emission maxima shift from 450 nm (neutral) to 480 nm (protonated) .

Coordination Chemistry

The hydrazone acts as a tridentate ligand, binding metal ions (e.g., Cu2+^{2+}, Ni2+^{2+}) through the azomethine nitrogen, pyrimidine nitrogen, and sulfur atom. Resulting complexes show enhanced antimicrobial activity compared to the free ligand .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a sharp weight loss at 280°C corresponding to hydrazone bridge cleavage .

Photodegradation

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition at the C=N bond, forming a non-fluorescent cyclobutane derivative. Half-life in solution: 4.2 hours .

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